4-(4-Benzylpiperidin-1-yl)butanoic acid

Inflammation Prostaglandin E2 (PGE2) Biosynthesis Enzyme Inhibition

Researchers seeking a validated mPGES1 inhibitor with P2X3 selectivity often face supply scarcity of high-purity tool compounds. 4-(4-Benzylpiperidin-1-yl)butanoic acid (CAS 193204-35-2) bridges this gap as a dual-target probe. Key features: • Potent mPGES1 inhibition (IC50 3 nM recombinant, 29 nM human whole blood) comparable to Vipoglanstat. • Selective P2X3 antagonism (IC50 211 nM) with >470-fold selectivity over P2X1, >58-fold over P2X4. • Carboxylic acid handle for conjugation and late-stage diversification. BenchChem ensures reliable supply for inflammation, pain, and oncology research.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B12114060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperidin-1-yl)butanoic acid
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O
InChIInChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19)
InChIKeyJMBVRASBXNOCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzylpiperidin-1-yl)butanoic Acid: Dual mPGES1/P2X3 Activity


4-(4-Benzylpiperidin-1-yl)butanoic acid (CAS 193204-35-2, C16H23NO2, MW 261.36 g/mol) is a synthetic piperidine derivative that combines a 4-benzylpiperidine scaffold with a terminal butanoic acid moiety. It is primarily utilized as a small-molecule tool compound or building block in medicinal chemistry research [1]. Unlike simpler benzylpiperidine analogs that act as monoamine releasers, this compound's activity profile is directed toward specific enzymatic and receptor targets, with publicly available bioactivity data documenting potent inhibition of microsomal prostaglandin E synthase-1 (mPGES1) and moderate antagonism of the P2X3 purinergic receptor [2][3]. This distinct polypharmacology, combined with a carboxylic acid functional group absent in close structural analogs, renders it a valuable entity for target validation studies in inflammation, pain, and oncology research programs.

mPGES1/P2X3 polypharmacology Reported dual-activity profile supports target validation in inflammation, pain, and cancer signaling models.
Functional handle Carboxylic acid side chain enables conjugation to fluorophores, biotin, or solid supports for probe synthesis.
Distinct from parent scaffold Butanoic acid substitution redirects activity from monoamine release toward mPGES1/P2X3 pathways.

4-(4-Benzylpiperidin-1-yl)butanoic Acid: Why Analogs Fail


Generic substitution among 4-benzylpiperidine derivatives is precluded by the profound impact of the N-alkyl substituent on both biological target engagement and physiochemical properties. While the parent compound 4-benzylpiperidine is characterized as a dopamine-selective monoamine releasing agent , the installation of the butanoic acid chain in 4-(4-benzylpiperidin-1-yl)butanoic acid redirects its activity profile away from monoamine transporters and toward specific enzyme and receptor targets, including mPGES1 and P2X3 [1][2]. Analogs lacking the carboxylic acid functionality—such as the alcohol derivative 4-(4-benzylpiperidin-1-yl)butan-1-ol or the ketone analog—exhibit distinct physicochemical properties (e.g., hydrogen bonding capacity, pKa) that alter solubility, membrane permeability, and target binding kinetics . Therefore, even structurally similar compounds within the 4-benzylpiperidine class are not functionally interchangeable; their divergent biological fingerprints make 4-(4-benzylpiperidin-1-yl)butanoic acid the only validated chemical probe for the specific polypharmacology documented in public bioactivity databases.

Functional group shift Alcohol or ketone analogs lacking the carboxylic acid show distinct hydrogen-bonding, solubility, and target binding profiles.
Target engagement loss Parent 4-benzylpiperidine does not engage mPGES1 or P2X3, making unsubstituted scaffold non-interchangeable.
Polypharmacology mismatch Other N-alkyl benzylpiperidines may retain monoamine-releaser liability; no evidence of mPGES1/P2X3 overlap.

Differentiating Evidence for 4-(4-Benzylpiperidin-1-yl)butanoic Acid


mPGES1 Inhibition vs. Vipoglanstat

4-(4-Benzylpiperidin-1-yl)butanoic acid demonstrates exceptionally potent inhibition of microsomal prostaglandin E synthase-1 (mPGES1) in a human whole blood assay, with an IC50 value of 29 nM [1]. This level of activity is comparable to that of Vipoglanstat (GS-248), a clinical-stage mPGES1 inhibitor that exhibits an IC50 of 2.5 nM against the human enzyme . Critically, this activity is absent in the parent 4-benzylpiperidine scaffold, which shows no documented mPGES1 inhibition, underscoring the essential contribution of the butanoic acid side chain for this target engagement [2]. The compound also exhibits an IC50 of 3 nM in a recombinant enzyme assay, confirming the target engagement translates to a potent cellular effect [1].

mPGES1 Inhibition
Cross-study comparison
IC50 29 nM (human whole blood), 3 nM (recombinant enzyme); within ~12-fold of clinical-stage comparator Vipoglanstat (2.5 nM).
Reported mPGES1 engagement potency supports target validation studies; class-comparable to known clinical-stage inhibitors.
Parent benzylpiperidine shows no mPGES1 inhibition.
Inflammation Prostaglandin E2 (PGE2) Biosynthesis Enzyme Inhibition mPGES1 Cancer

P2X3 Receptor Subtype Selectivity

4-(4-Benzylpiperidin-1-yl)butanoic acid acts as an antagonist of the P2X3 purinergic receptor with an IC50 of 211 nM, as measured by inhibition of α,β-meATP-induced currents in mouse trigeminal ganglion sensory neurons [1]. While this potency is moderate, the compound exhibits a significant window of selectivity against the closely related P2X1 and P2X4 subtypes, where its IC50 values are 100,000 nM and 12,400 nM, respectively [1]. This represents a >470-fold selectivity for P2X3 over P2X1, and a >58-fold selectivity over P2X4. This selectivity profile distinguishes it from non-selective P2X antagonists or ATP itself, and it is not shared by simpler benzylpiperidine analogs, which lack this documented ion channel pharmacology [2].

P2X3 Subtype Selectivity
Head-to-head
P2X3 IC50 211 nM; >470-fold over P2X1, >58-fold over P2X4 (mouse trigeminal neuron currents).
Supports P2X3-specific signaling studies in sensory neuron models; selectivity window may reduce off-target ambiguity.
Not observed in simpler benzylpiperidine analogs.
Pain Purinergic Signaling Ion Channel P2X3 Receptor Sensory Neuron

Antiproliferative Activity in NB-4 Leukemia Cells

4-(4-Benzylpiperidin-1-yl)butanoic acid exhibits antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, with quantitative inhibition of cell growth observed in a 96-hour MTT assay [1]. While a precise IC50 value is not publicly reported in the ChEMBL database, the documented functional activity distinguishes this compound from the parent 4-benzylpiperidine, which is described primarily as a synthetic reactant for antiproliferative agents but is not itself reported to have intrinsic antiproliferative activity in NB-4 cells . This suggests that the butanoic acid functional group may confer or enhance the growth-inhibitory phenotype, consistent with the known role of mPGES1 inhibition in reducing tumor cell proliferation [2].

NB-4 Cell Antiproliferative
Class-level inference
Functional antiproliferative phenotype confirmed in human NB-4 leukemia cells (96-h MTT); exact IC50 not publicly available.
Indicates cell-model endpoint activity not shared by parent scaffold; may support oncology-related pathway profiling.
Quantitative potency requires independent validation.
Oncology Antiproliferative Leukemia NB-4 Cells Cell Viability

Applications of 4-(4-Benzylpiperidin-1-yl)butanoic Acid


mPGES1 Target Validation for Inflammation & Oncology

Based on its potent inhibition of mPGES1 (IC50 = 29 nM in human whole blood and 3 nM in a recombinant enzyme assay), 4-(4-Benzylpiperidin-1-yl)butanoic acid serves as a validated chemical probe for confirming the role of mPGES1 in PGE2-mediated inflammation and tumorigenesis [1]. Its potency, which approaches that of clinical candidate Vipoglanstat (IC50 = 2.5 nM), enables researchers to conduct biochemical, cellular, and ex vivo studies without the substantial cost or complex IP landscape associated with proprietary clinical compounds [2]. The compound is suitable for use in enzyme inhibition assays, human whole blood PGE2 suppression studies, and cell-based models of inflammation where mPGES1 inhibition is hypothesized to be beneficial.

P2X3 Pharmacology in Pain & Sensory Neuron Research

The documented P2X3 receptor antagonism (IC50 = 211 nM) with substantial selectivity over P2X1 (>470-fold) and P2X4 (>58-fold) makes this compound a useful tool for dissecting P2X3-specific signaling pathways in in vitro electrophysiology and calcium flux assays [1]. Unlike ATP or non-selective antagonists, 4-(4-benzylpiperidin-1-yl)butanoic acid can be employed to isolate the contribution of P2X3 homomeric channels to neuronal excitability and pain signaling in isolated neuron preparations, without confounding off-target activity at other P2X subtypes. This is particularly relevant for research into chronic pain mechanisms where P2X3 is a validated therapeutic target [2].

Synthetic Intermediate for Piperidine-Based Probes

As a carboxylic acid-containing piperidine derivative, 4-(4-benzylpiperidin-1-yl)butanoic acid is a versatile synthetic intermediate for constructing more complex molecules through amide bond formation, esterification, or reduction [1]. The butanoic acid side chain provides a functional handle for conjugation to fluorophores, biotin, or solid supports, enabling the creation of affinity probes or target fishing tools. Furthermore, the 4-benzylpiperidine core can be further diversified through late-stage functionalization, making this compound a valuable building block for medicinal chemistry efforts focused on mPGES1 inhibitors, P2X3 antagonists, or other piperidine-based lead series [2].

Application
Selection Property
Validation Focus
mPGES1 target engagement studies
Reported mPGES1 inhibition potency comparable to known clinical-stage inhibitor class
PGE2 suppression in whole blood; recombinant enzyme inhibition assays
P2X3 subtype-specific signaling research
Subtype-selective antagonist profile with reported >470-fold window over P2X1
Electrophysiology & calcium flux in sensory neuron preparations
Piperidine-based probe synthesis
Carboxylic acid handle for amide/ester conjugation
Conjugation efficiency and stability of derived affinity probes or tool compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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